N-Ethyl-5-ethynyl-8-formyl-1-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-5-ethynyl-8-formyl-1-naphthamide is a derivative of 1,8-naphthalimide, a class of compounds known for their fluorescent properties. These compounds have been widely used in various fields such as biological imaging, chemical sensing, and materials science due to their high stability and diverse fluorescence characteristics .
Preparation Methods
The synthesis of N-Ethyl-5-ethynyl-8-formyl-1-naphthamide typically involves an aromatic nucleophilic substitution reactionThe reaction conditions often include the use of polar solvents such as methanol, acetonitrile, or dimethyl sulfoxide, and may require the presence of catalysts to facilitate the substitution reactions .
Chemical Reactions Analysis
N-Ethyl-5-ethynyl-8-formyl-1-naphthamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Substitution: Aromatic nucleophilic substitution reactions are common, where nucleophiles replace existing substituents on the aromatic ring.
Scientific Research Applications
N-Ethyl-5-ethynyl-8-formyl-1-naphthamide has several scientific research applications:
Biological Imaging: Due to its fluorescent properties, it is used as a labeling reagent for cellular imaging, allowing researchers to visualize cellular structures and processes.
Chemical Sensing: It is employed in the development of fluorescent chemosensors for detecting various molecules, providing high selectivity and sensitivity.
Materials Science: The compound is used in the design of materials with specific optical properties, such as solar energy collectors and fluorescent dyes.
Medical Research: Functionalized derivatives of this compound have shown potential in anticancer research due to their ability to bind to DNA and exhibit anticancer activities.
Mechanism of Action
The mechanism of action of N-Ethyl-5-ethynyl-8-formyl-1-naphthamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound binds to cellular components, such as DNA, and emits fluorescence upon excitation. This fluorescence can be used to track the compound’s location and interactions within cells. The binding to DNA and other biomolecules can also induce specific biological effects, such as inhibition of cellular processes or induction of cell death in cancer cells .
Comparison with Similar Compounds
N-Ethyl-5-ethynyl-8-formyl-1-naphthamide is unique among its peers due to its specific substitution pattern, which imparts distinct fluorescence properties and biological activities. Similar compounds include:
4-Ethynyl-N-ethyl-1,8-naphthalimide: Known for its use as a click-activated fluorescent probe for cell surface imaging.
1,8-Naphthalimide derivatives: These compounds are widely used in fluorescent chemosensors, biological imaging, and materials science due to their high photostability and fluorescence quantum yield.
This compound stands out due to its unique combination of substituents, which enhance its solubility, stability, and fluorescence properties, making it a valuable tool in various scientific research applications.
Properties
Molecular Formula |
C16H13NO2 |
---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
N-ethyl-5-ethynyl-8-formylnaphthalene-1-carboxamide |
InChI |
InChI=1S/C16H13NO2/c1-3-11-8-9-12(10-18)15-13(11)6-5-7-14(15)16(19)17-4-2/h1,5-10H,4H2,2H3,(H,17,19) |
InChI Key |
ZDYDQYXYPILBQP-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CC=CC2=C(C=CC(=C21)C=O)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.